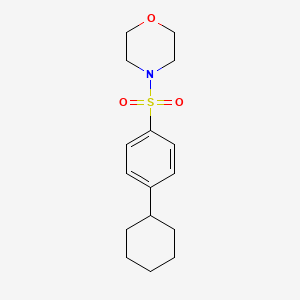

4-((4-Cyclohexylphenyl)sulfonyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-cyclohexylphenyl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S/c18-21(19,17-10-12-20-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-9,14H,1-5,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBLODRFHZPTSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

General Synthetic Routes to Sulfonylmorpholine Derivatives

The construction of the sulfonylmorpholine scaffold is typically achieved through several reliable synthetic transformations. The most common methods involve the reaction of a sulfonyl chloride with morpholine (B109124) or leveraging nucleophilic aromatic substitution.

The most direct and widely employed method for the synthesis of N-arylsulfonylmorpholines is the reaction between an appropriately substituted arylsulfonyl chloride and morpholine. This reaction, a classic example of nucleophilic acyl substitution at a sulfur center, is generally high-yielding and proceeds under mild conditions. The nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Commonly used bases include tertiary amines such as triethylamine (B128534) or pyridine, or inorganic bases like potassium carbonate. The choice of solvent is often a chlorinated solvent like dichloromethane (B109758) or an ether like tetrahydrofuran. The general reaction scheme is depicted below:

Ar-SO₂Cl + HN(CH₂CH₂)₂O + Base → Ar-SO₂N(CH₂CH₂)₂O + Base·HCl

| Aryl Group (Ar) | Base | Solvent | Typical Yield (%) |

| Phenyl | Triethylamine | Dichloromethane | >90 |

| 4-Tolyl | Pyridine | Tetrahydrofuran | >90 |

| 4-Nitrophenyl | Potassium Carbonate | Acetone | 85-95 |

This table presents typical conditions for the synthesis of various arylsulfonylmorpholines.

An alternative strategy for the synthesis of sulfonylmorpholine derivatives involves aromatic nucleophilic substitution (SNAr). This approach is particularly useful when the aromatic ring is activated by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to a suitable leaving group (such as a halide). In this scenario, the morpholine anion (generated by a strong base) can act as a nucleophile, attacking the electron-deficient aromatic ring and displacing the leaving group.

While this method is less common for the direct synthesis of 4-((4-cyclohexylphenyl)sulfonyl)morpholine due to the lack of strong activating groups on the phenyl ring, it remains a viable strategy for certain analogs. The efficiency of the SNAr reaction is highly dependent on the nature of the aromatic substrate and the reaction conditions.

| Aromatic Substrate | Leaving Group | Conditions | Product |

| 1-Fluoro-4-nitrobenzene | F | Morpholine, K₂CO₃, DMSO, 120 °C | 4-(4-Nitrophenyl)morpholine |

| 2,4-Dinitrochlorobenzene | Cl | Morpholine, NaHCO₃, Ethanol, reflux | 4-(2,4-Dinitrophenyl)morpholine |

This table illustrates examples of aromatic nucleophilic substitution reactions to form morpholine-substituted aromatics, a conceptually related transformation.

Targeted Synthesis of this compound and Analogs

The targeted synthesis of this compound is most efficiently achieved through the reaction of 4-cyclohexylbenzenesulfonyl chloride with morpholine. This specific precursor, 4-cyclohexylbenzenesulfonyl chloride, is commercially available, making this a convergent and practical synthetic route.

The reaction proceeds as a standard sulfonamide formation. Typically, 4-cyclohexylbenzenesulfonyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. Morpholine, along with a tertiary amine base like triethylamine, is then added, often at a reduced temperature to control the initial exotherm. The reaction mixture is then allowed to warm to room temperature and stirred until completion, which can be monitored by techniques such as thin-layer chromatography.

An aqueous workup is generally sufficient to remove the triethylamine hydrochloride salt and any excess morpholine. The final product, this compound, can then be isolated and purified by crystallization or column chromatography. The high availability of the starting materials and the robustness of the reaction make this a highly reliable method for obtaining the target compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield (%) |

| 4-Cyclohexylbenzenesulfonyl chloride | Morpholine | Triethylamine | Dichloromethane | 0 °C to rt | >90 (expected) |

This table outlines the proposed targeted synthesis of this compound.

Strategies for Structural Modification and Library Generation for Research Purposes

To explore the structure-activity relationships (SAR) of this compound, the generation of a library of analogs is a crucial step. researchgate.nete3s-conferences.org This can be achieved through several combinatorial and parallel synthesis strategies.

One approach is to vary the amine component. Instead of morpholine, a diverse range of primary and secondary amines can be reacted with 4-cyclohexylbenzenesulfonyl chloride to produce a library of sulfonamides with different N-substituents. This allows for the exploration of how changes in the heterocyclic or aliphatic amine component affect the biological activity of the molecule.

Another strategy involves modifying the aryl backbone. A library of diverse arylsulfonyl chlorides can be synthesized and subsequently reacted with morpholine. This can be accomplished by starting with a variety of substituted benzenes or other aromatic systems, which can be converted to their corresponding sulfonyl chlorides through chlorosulfonation. This approach allows for the investigation of the electronic and steric effects of substituents on the phenyl ring.

For high-throughput synthesis, solid-phase organic synthesis (SPOS) can be employed. For instance, a resin-bound amine can be reacted with a library of sulfonyl chlorides, or a resin-bound sulfonyl chloride can be reacted with a library of amines. After the reactions are complete, the desired products can be cleaved from the solid support, facilitating rapid purification and screening.

| Scaffold Component to Vary | Reagent Class for Diversification | Synthetic Approach |

| Amine | Various primary and secondary amines | Parallel solution-phase synthesis |

| Aryl group | Substituted arylsulfonyl chlorides | Parallel solution-phase synthesis |

| Both amine and aryl group | Libraries of amines and sulfonyl chlorides | Combinatorial synthesis (e.g., mix-and-split) |

This table summarizes strategies for the generation of a chemical library based on the 4-((aryl)sulfonyl)morpholine scaffold.

Green Chemistry Approaches in Sulfonylmorpholine Synthesis Research

In recent years, there has been a significant push towards the development of more environmentally benign synthetic methods in pharmaceutical and chemical research. chemrxiv.orgnih.gov The principles of green chemistry can be readily applied to the synthesis of sulfonylmorpholines.

One area of focus is the replacement of traditional volatile organic solvents (VOCs) with greener alternatives. Water is a highly attractive solvent for the synthesis of sulfonamides, and procedures have been developed for conducting these reactions in aqueous media, often with the aid of a base like sodium carbonate. nih.gov Another approach is the use of deep eutectic solvents (DESs) or solvent-free reaction conditions, which can significantly reduce the environmental impact of the synthesis. Mechanochemical methods, where reactions are induced by mechanical force (grinding), offer a solvent-free alternative for sulfonamide synthesis. google.com

The choice of reagents is another important consideration. Traditional methods for the preparation of sulfonyl chlorides from thiols often use harsh oxidizing agents. Greener alternatives, such as the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant in sustainable solvents, have been developed. researchgate.net Furthermore, catalytic methods that avoid the use of stoichiometric reagents are being explored to improve the atom economy of these transformations.

| Green Chemistry Principle | Application in Sulfonylmorpholine Synthesis |

| Use of safer solvents | Reactions in water, deep eutectic solvents, or solvent-free conditions. nih.gov |

| Atom economy | Catalytic methods for C-S and S-N bond formation. |

| Use of safer reagents | Milder and more environmentally benign oxidizing agents for sulfonyl chloride synthesis. researchgate.net |

| Energy efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. |

This table highlights the application of green chemistry principles to the synthesis of sulfonylmorpholine derivatives.

Preclinical Research on this compound and Enzyme Inhibition

Extensive searches of scientific literature and databases have been conducted to gather preclinical biological and pharmacological data on the compound this compound, specifically focusing on its enzyme inhibitory activities as outlined.

Despite targeted inquiries into its effects on various enzymes, there is currently no publicly available research data detailing the inhibitory activity of this compound against the following enzymes:

Tyrosinase

Carbonic Anhydrase (CA)

Cholinesterase (AChE, BuChE)

Glycine Transporter 1 (GlyT1)

Dipeptidyl Peptidase-4 (DPP-4)

Urease

Consequently, the requested detailed article with data tables on the preclinical biological and pharmacological investigations for this specific compound cannot be generated at this time. The required scientific findings to populate the specified sections and subsections are not present in the available literature.

Preclinical Biological and Pharmacological Investigations

Receptor Binding and Modulation Studies

Investigation of Molecular Targets and Receptor Affinity

Currently, there is a notable lack of specific research detailing the direct molecular targets and receptor binding affinities of 4-((4-cyclohexylphenyl)sulfonyl)morpholine. The complex structure of the compound, incorporating both a bulky cyclohexylphenyl group and a morpholine (B109124) moiety, suggests the possibility of interactions with a range of biological macromolecules. However, without dedicated radioligand binding assays or similar experimental investigations, the precise receptor profile and affinity of this compound remain speculative. Future research is required to identify its primary molecular targets and to quantify its binding characteristics.

Allosteric Modulation Mechanisms

The potential for this compound to act as an allosteric modulator is an area of scientific interest, though specific studies on this compound are not yet available. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, inducing a conformational change that can enhance or diminish the effect of the endogenous ligand. The morpholine scaffold is present in a variety of known allosteric modulators for different receptor systems. However, the specific influence of the 4-cyclohexylphenylsulfonyl substituent on this potential activity has not been determined for this particular molecule.

Antimicrobial Activity Assessments (In Vitro)

In vitro assessments of the antimicrobial properties of compounds structurally similar to this compound have been conducted, offering valuable preliminary data.

Antibacterial Spectrum Evaluation

Direct antibacterial activity of the closely related analogue, 4-(phenylsulfonyl)morpholine (B1295087), has been evaluated against a panel of both Gram-positive and Gram-negative bacteria. In these studies, the compound itself did not exhibit significant intrinsic antibacterial effects, with Minimum Inhibitory Concentration (MIC) values recorded as being greater than or equal to 1024 μg/mL against strains of Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. This suggests that this compound is unlikely to be a potent direct-acting antibacterial agent.

Antifungal Activity Investigations

Similar to its antibacterial profile, the analogue 4-(phenylsulfonyl)morpholine has been assessed for its direct antifungal activity against various Candida species. The findings indicate a lack of significant intrinsic antifungal properties, with MIC values also reported to be ≥1024 μg/mL for Candida albicans, Candida tropicalis, and Candida krusei. These results imply that this compound may not function as a primary antifungal agent.

Antibiotic Adjuvant Properties in Multidrug-Resistant Strains

Despite its lack of direct antimicrobial activity, the analogue 4-(phenylsulfonyl)morpholine has demonstrated promising potential as an antibiotic adjuvant, particularly against multidrug-resistant (MDR) bacterial strains. When used in combination with conventional antibiotics, it has been shown to potentiate their efficacy.

A notable synergistic effect was observed when 4-(phenylsulfonyl)morpholine was combined with aminoglycoside antibiotics against Gram-negative bacteria. For instance, in a multidrug-resistant strain of P. aeruginosa, the combination of 4-(phenylsulfonyl)morpholine with amikacin (B45834) led to a significant reduction in the MIC of amikacin. This suggests that the compound may interfere with bacterial resistance mechanisms, thereby re-sensitizing the resistant strains to the effects of the antibiotic. However, similar synergistic effects were not observed against the Gram-positive bacterium S. aureus.

These findings suggest that this compound could potentially serve as a lead compound for the development of new antibiotic adjuvants to combat multidrug-resistant infections.

Table of Antimicrobial Activity Data for 4-(Phenylsulfonyl)morpholine (Analogue)

| Microorganism | Antibiotic | MIC of Antibiotic Alone (μg/mL) | MIC of Antibiotic with 4-(Phenylsulfonyl)morpholine (μg/mL) | Fold Reduction in MIC |

| P. aeruginosa (MDR) | Amikacin | 312.5 | 39.06 | 8 |

| P. aeruginosa (MDR) | Gentamicin | >1024 | 256 | >4 |

| K. pneumoniae (MDR) | Amikacin | 625 | 156.25 | 4 |

| K. pneumoniae (MDR) | Gentamicin | >1024 | 512 | >2 |

| E. coli (MDR) | Amikacin | 1250 | 625 | 2 |

| E. coli (MDR) | Gentamicin | >1024 | 512 | >2 |

| S. aureus (MDR) | Amikacin | >1024 | >1024 | - |

| S. aureus (MDR) | Gentamicin | >1024 | >1024 | - |

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical data published for the compound This compound corresponding to the requested biological and pharmacological investigations.

While the structural motifs of this compound, such as the morpholine ring and the sulfonyl group, are present in many molecules studied for therapeutic potential, research detailing the in vitro antiproliferative, anti-inflammatory, antioxidant, antidiabetic, or antileishmanial activities of this exact molecule could not be located.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the specified sections and subsections as requested in the prompt. Further experimental research would be required to determine the biological and pharmacological profile of this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Key Pharmacophores and Active Substructures

The molecular architecture of 4-((4-cyclohexylphenyl)sulfonyl)morpholine comprises three key substructures that likely contribute to its pharmacophoric profile: the morpholine (B109124) ring, the sulfonyl linker, and the 4-cyclohexylphenyl moiety. A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target.

The Morpholine Ring: The morpholine moiety is widely recognized as a "privileged pharmacophore" in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. mdpi.compensoft.net Its nitrogen atom can act as a hydrogen bond acceptor or as a basic center, while the oxygen atom can also participate in hydrogen bonding. pensoft.net The chair-like conformation of the morpholine ring provides a defined three-dimensional structure that can orient other parts of the molecule for optimal interaction with a biological target. mdpi.com

The 4-Cyclohexylphenyl Moiety: This lipophilic group is expected to contribute to the molecule's ability to cross cell membranes and to engage in hydrophobic interactions within a target's binding pocket. The phenyl ring can participate in π-π stacking or hydrophobic interactions, while the cyclohexyl group, with its three-dimensional structure, can fit into specific hydrophobic pockets. pharmablock.comnih.gov The combination of the flat aromatic ring and the bulky aliphatic ring provides a unique steric and electronic profile.

A general pharmacophore model for this class of compounds can be hypothesized to include a hydrogen bond acceptor (from the morpholine and sulfonyl oxygens), a hydrophobic region (the cyclohexylphenyl group), and a specific spatial arrangement of these features.

| Substructure | Potential Pharmacophoric Contribution |

| Morpholine Ring | Hydrogen bond acceptor, basic center, improved solubility and metabolic stability. |

| Sulfonyl Linker | Strong hydrogen bond acceptor, rigid linker influencing molecular conformation. |

| 4-Cyclohexylphenyl Moiety | Hydrophobic interactions, π-π stacking (phenyl), steric bulk (cyclohexyl). |

Impact of Cyclohexylphenyl Moiety Modifications on Activity

Modifications to the cyclohexylphenyl moiety can significantly impact the biological activity by altering the compound's size, shape, lipophilicity, and electronic properties.

Bioisosteric Replacements of the Phenyl Ring: The phenyl ring is a common scaffold in drug design, but its replacement with other aromatic or non-aromatic rings can lead to improved properties. domainex.co.uk For instance, replacing the phenyl ring with other carbocycles like cyclopropyl (B3062369) or cyclopentyl could alter the geometry and lipophilicity. domainex.co.uk Introducing heteroaromatic rings could introduce new hydrogen bonding opportunities and modulate the electronic character of the molecule.

Modifications of the Cyclohexyl Group: The cyclohexyl group is often considered a bioisostere of a phenyl ring or a t-butyl group. sci-hub.sepharmablock.com Its replacement can fine-tune the compound's properties.

Replacement with smaller alkyl rings (e.g., cyclopentyl): This would reduce the steric bulk and lipophilicity, which could be beneficial if the binding pocket is sterically constrained.

Replacement with larger or more rigid systems (e.g., adamantyl): This would increase the lipophilicity and steric hindrance, potentially leading to enhanced binding if a large hydrophobic pocket is available.

Introduction of heteroatoms (e.g., piperidine, tetrahydropyran): Replacing the cyclohexyl ring with a heterocyclic system can increase polarity, improve solubility, and introduce new hydrogen bonding possibilities, while also potentially blocking sites of metabolism. cambridgemedchemconsulting.com

| Modification | Potential Impact on Activity |

| Phenyl Ring Replacement (e.g., with heteroaromatics) | Altered electronic properties, new hydrogen bonding interactions. |

| Cyclohexyl Group Replacement (e.g., with smaller or larger rings) | Modulation of steric bulk and lipophilicity. |

| Introduction of Heteroatoms into the Cyclohexyl Ring | Increased polarity, improved solubility, potential for new hydrogen bonds. |

Influence of Sulfonyl Linker and Morpholine Ring Substitutions

Sulfonyl Linker Modifications: The sulfonyl linker is not merely a spacer but an active contributor to the pharmacophore. While direct modifications to the SO2 group are less common, its replacement with other linkers can have a profound effect.

Amide or Reverse Amide Linkers: These linkers have different hydrogen bonding capabilities and geometries compared to the sulfonyl group, which would significantly alter the interaction profile.

Alkyl or Ether Linkers: These more flexible linkers would increase the conformational freedom of the molecule, which could be detrimental or beneficial depending on the entropic cost of binding.

The rigidity and hydrogen bonding capacity of the sulfonyl group are likely important for pre-organizing the molecule for binding.

Morpholine Ring Substitutions: The morpholine ring can be modified in several ways to explore the SAR.

N-Substitutions: While the nitrogen in this compound is part of the sulfonamide, in related morpholine-containing scaffolds, N-substitution is a common strategy to modulate basicity and introduce new functionalities.

Ring Substitutions: Introducing substituents on the carbon atoms of the morpholine ring can influence its conformation and introduce new steric or electronic features. For example, alkyl substitutions could enhance hydrophobic interactions, while polar substituents like hydroxyl groups could form additional hydrogen bonds. The stereochemistry of these substitutions would also be critical. Increasing the polarity of the ring by replacing it with a more hydrophilic isostere could also impact activity and pharmacokinetic properties. cambridgemedchemconsulting.com

| Modification | Potential Impact on Activity |

| Sulfonyl Linker Replacement (e.g., with amide) | Altered hydrogen bonding and molecular geometry. |

| Morpholine Ring Substitution (e.g., alkyl groups) | Increased lipophilicity, potential for new hydrophobic interactions. |

| Introduction of Polar Groups on Morpholine Ring | Increased polarity, potential for new hydrogen bonds. |

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. pensoft.netchemmethod.com The development of a predictive QSAR model for this compound and its analogs would be a valuable tool for virtual screening and the rational design of new, more potent compounds. nih.govcas.org

Descriptor Calculation: The first step in developing a QSAR model is to calculate a set of molecular descriptors that quantify various aspects of the chemical structure. For a molecule like this compound, these descriptors would likely include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These quantify the electronic properties, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobicity descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common descriptor for lipophilicity.

Model Building and Validation: Once the descriptors are calculated for a training set of compounds with known biological activities, statistical methods are used to build a model.

Linear Methods: Multiple Linear Regression (MLR) is a common starting point. chemmethod.com

Non-linear Methods: More advanced methods like Artificial Neural Networks (ANN) can capture more complex relationships between structure and activity. chemmethod.com

The predictive power of the QSAR model must be rigorously validated using both internal (e.g., cross-validation) and external (a separate test set of compounds) validation techniques to ensure its reliability. chemmethod.comnih.gov A well-validated QSAR model can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts. nih.gov

| QSAR Step | Description |

| Descriptor Calculation | Quantifying molecular properties (topological, electronic, steric, hydrophobic). |

| Model Building | Using statistical methods (e.g., MLR, ANN) to correlate descriptors with activity. |

| Model Validation | Assessing the predictive power of the model using internal and external validation sets. |

| Virtual Screening | Using the validated model to predict the activity of new, unsynthesized compounds. |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties that govern a molecule's reactivity and interactions. researchgate.net

For 4-((4-Cyclohexylphenyl)sulfonyl)morpholine, DFT calculations would typically be performed to optimize its three-dimensional geometry to the lowest energy state. From this optimized structure, a wealth of information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and chemical reactivity. ijcce.ac.ir

Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for understanding intermolecular interactions, particularly with biological targets. Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can also be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.6 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. |

| Chemical Hardness (η) | 2.8 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | 4.0 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | 2.86 | Quantifies the global electrophilic nature of the molecule. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in structure-based drug design for predicting how a compound like this compound might interact with a specific biological target, such as an enzyme or receptor active site.

The docking process involves placing the ligand in various conformations and orientations within the protein's binding site and scoring each pose based on a scoring function. This function estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), with more negative values indicating a stronger, more favorable interaction. mdpi.com

For this compound, docking simulations against a relevant protein target would reveal the most stable binding mode. The results would show the precise orientation of the cyclohexyl, phenyl, sulfonyl, and morpholine (B109124) moieties within the binding pocket. The sulfonyl group's oxygen atoms are potential hydrogen bond acceptors, while the morpholine oxygen could also participate in hydrogen bonding. The cyclohexyl and phenyl rings are likely to engage in hydrophobic or van der Waals interactions. ekb.egnih.gov

A crucial output of molecular docking is the identification of specific amino acid residues in the protein's active site that are key to the ligand's binding. mdpi.com The simulation details the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, or electrostatic interactions. nih.gov For instance, the phenyl ring of the compound might form a pi-pi stacking interaction with an aromatic amino acid like Phenylalanine or Tyrosine. The morpholine ring could form hydrogen bonds with polar residues like Serine or Asparagine, and the cyclohexyl group could sit within a hydrophobic pocket lined with residues like Leucine, Isoleucine, or Valine.

| Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction | Ligand Moiety Involved |

|---|---|---|---|

| -9.2 | LEU 83 | Hydrophobic | Cyclohexyl Ring |

| VAL 65 | Hydrophobic | Phenyl Ring | |

| ASP 145 | Hydrogen Bond | Sulfonyl Oxygen | |

| GLN 130 | Hydrogen Bond | Morpholine Oxygen |

Molecular Dynamics Simulations to Investigate Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the physical movements of atoms and molecules over time, providing valuable information on the stability and conformational dynamics of the protein-ligand complex. mdpi.com

After docking this compound into a target's active site, an MD simulation would be run to see if the predicted binding pose is stable in a simulated physiological environment (including water and ions). mdpi.com Key analyses from MD simulations include calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess structural stability. If the ligand remains stably bound within the active site with minimal fluctuation, it supports the docking prediction. These simulations can also reveal subtle conformational changes in the protein or ligand upon binding and highlight the role of water molecules in mediating interactions.

In Silico Prediction of Potential Biological Activities and Drug-Likeness

In silico tools are frequently used in the early stages of drug discovery to predict a compound's potential biological activities and its "drug-likeness." nih.gov Drug-likeness is an assessment of whether a compound has properties consistent with known drugs, which helps to filter out candidates that are likely to fail later in development due to poor pharmacokinetic profiles (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity). sciensage.info

For this compound, various computational models can be used. Prediction of Activity Spectra for Substances (PASS) is a tool that can predict a wide range of biological activities based on the structure of the compound. sciensage.info

Drug-likeness is often evaluated using rules like Lipinski's Rule of Five and Veber's rule. nih.gov These rules are based on physicochemical properties such as molecular weight (MW), the logarithm of the partition coefficient (LogP), and the number of hydrogen bond donors and acceptors. eijppr.com Software platforms like SwissADME can calculate these properties and predict ADMET parameters, providing a comprehensive profile of the molecule's potential as an oral drug candidate. sciensage.info

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 323.45 g/mol | ≤ 500 | Yes |

| LogP (Lipophilicity) | 3.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 (3 from O, 1 from N) | ≤ 10 | Yes |

| Number of Violations | 0 | 0 is ideal | Yes |

Advanced Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through ¹H (proton) and ¹³C (carbon-13) NMR, the chemical environment of each nucleus can be mapped, providing clear evidence for the compound's structure.

¹H-NMR Spectroscopy: In a ¹H-NMR spectrum of 4-((4-Cyclohexylphenyl)sulfonyl)morpholine, distinct signals corresponding to the protons of the morpholine (B109124), cyclohexyl, and phenyl groups would be observed.

Morpholine Protons: The morpholine ring contains eight protons. Those on the carbons adjacent to the nitrogen atom (N-CH₂) are deshielded by the electronegative sulfonyl group and would appear as a multiplet further downfield, typically in the range of 3.2-3.8 ppm. The protons on the carbons adjacent to the oxygen atom (O-CH₂) would also appear as a multiplet, generally found slightly further upfield in the 3.6-4.0 ppm region.

Phenyl Protons: The para-substituted benzene (B151609) ring gives rise to a characteristic AA'BB' system. The two protons ortho to the sulfonyl group and the two protons ortho to the cyclohexyl group would appear as two distinct doublets in the aromatic region (7.0-8.0 ppm). The electron-withdrawing nature of the sulfonyl group would shift the adjacent protons further downfield compared to those adjacent to the cyclohexyl group. ucl.ac.uklibretexts.org

Cyclohexyl Protons: The eleven protons of the cyclohexyl ring would produce a series of complex, overlapping multiplets in the aliphatic region, typically between 1.0 and 2.6 ppm. organicchemistrydata.org The single methine proton attached to the phenyl ring would be the most deshielded of this group, appearing at the lower field end of this range. oregonstate.edu

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule.

Morpholine Carbons: The morpholine ring would show two distinct signals. The carbon atoms bonded to nitrogen (-CH₂-N) are expected in the 45-55 ppm range, while the carbons bonded to oxygen (-CH₂-O) would appear further downfield, typically around 65-75 ppm.

Phenyl Carbons: The para-substituted aromatic ring would display four signals. The carbon atom directly attached to the sulfonyl group (ipso-carbon) would be significantly downfield. The carbon attached to the cyclohexyl group would also have a distinct chemical shift. The remaining four aromatic carbons would account for two signals, corresponding to the ortho and meta positions relative to the substituents. These signals are typically found between 120 and 150 ppm. chemicalbook.com

Cyclohexyl Carbons: The cyclohexyl group would exhibit multiple signals in the aliphatic region of the spectrum, generally between 25 and 45 ppm. docbrown.infoorganicchemistrydata.org The carbon atom attached to the phenyl ring would be the most downfield of this set.

The following table summarizes the predicted chemical shift regions for this compound.

| Molecular Moiety | Nucleus | Predicted Chemical Shift (δ, ppm) |

| Morpholine Ring | Protons on N-CH₂ | 3.2 - 3.8 |

| Protons on O-CH₂ | 3.6 - 4.0 | |

| Carbons (-CH₂-N) | 45 - 55 | |

| Carbons (-CH₂-O) | 65 - 75 | |

| Phenyl Ring | Aromatic Protons | 7.0 - 8.0 |

| Aromatic Carbons | 120 - 150 | |

| Cyclohexyl Ring | Aliphatic Protons | 1.0 - 2.6 |

| Aliphatic Carbons | 25 - 45 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (molecular formula C₁₇H₂₅NO₃S), the exact mass is 323.1555 g/mol .

In a typical mass spectrum using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of 324.1628.

Collision-induced dissociation (CID) of this parent ion would lead to predictable fragmentation pathways characteristic of aryl sulfonamides. nih.govnih.gov Key fragmentation events would likely include:

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, which would result in the formation of the morpholine cation (m/z 88) or the 4-cyclohexylphenylsulfonyl cation (m/z 237). researchgate.net

Loss of Sulfur Dioxide (SO₂): A characteristic rearrangement and elimination of SO₂ (64 Da) from the parent ion is frequently observed in the mass spectra of aromatic sulfonamides. nih.govresearchgate.net This would produce a fragment ion at m/z 260.

Fragmentation of the Cyclohexyl Ring: Loss of fragments from the cyclohexyl group, such as cleavage of the bond between the phenyl and cyclohexyl rings, could also occur.

A summary of expected key fragments is provided in the table below.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M+H]⁺ | Protonated Parent Molecule | 324.16 |

| [M+H - SO₂]⁺ | Product of SO₂ elimination | 260.19 |

| [C₁₂H₁₅SO₂]⁺ | 4-Cyclohexylphenylsulfonyl cation | 237.08 |

| [C₄H₈NO]⁺ | Morpholine cation | 88.06 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent method for identifying the presence of specific functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. libretexts.org

Sulfonyl Group (SO₂): The sulfonyl group is characterized by two strong and distinct stretching vibrations. The asymmetric stretch (νas SO₂) typically appears in the 1370-1330 cm⁻¹ region, while the symmetric stretch (νs SO₂) is found in the 1180-1160 cm⁻¹ range. acdlabs.comresearchgate.net These two prominent peaks would be a clear indicator of the sulfonamide functionality.

Morpholine Ring (C-O-C and C-N): The morpholine ring contains an ether linkage and an amine linkage. The C-O-C stretching vibration would produce a strong band, typically around 1115-1085 cm⁻¹. researchgate.net The C-N stretching vibration of the tertiary amine within the sulfonamide structure would likely appear in the 1350-1250 cm⁻¹ region.

Aromatic and Aliphatic C-H Bonds: C-H stretching vibrations for the sp²-hybridized carbons of the phenyl ring would appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.org In contrast, the C-H stretching vibrations for the sp³-hybridized carbons of the cyclohexyl and morpholine rings would be observed just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). researchgate.netresearchgate.net

The table below outlines the expected characteristic IR absorption bands.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1370 - 1330 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1180 - 1160 | Strong |

| Ether (C-O-C) | Stretch | 1115 - 1085 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 2960 - 2850 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information.

The analysis would yield exact bond lengths, bond angles, and torsion angles for the entire molecule. researchgate.net This data would confirm the connectivity established by NMR and MS and reveal the molecule's preferred conformation in the solid state. Key conformational features of interest would include:

The geometry around the sulfur atom, which is expected to be tetrahedral.

The conformation of the morpholine ring, which typically adopts a chair conformation. researchgate.net

The relative orientation of the phenyl ring with respect to the sulfonylmorpholine group.

The conformation of the cyclohexyl ring, also expected to be in a chair form.

Furthermore, X-ray crystallography elucidates how molecules pack together in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the crystal structure. nih.gov This information is crucial for understanding the solid-state properties of the compound.

Electrochemical Studies for Redox Properties

Electrochemical studies, such as cyclic voltammetry (CV), are used to investigate the redox properties of a molecule, determining its oxidation and reduction potentials. The electrochemical behavior of this compound would be primarily influenced by the aryl sulfonyl group.

Aryl sulfonyl compounds can undergo electrochemical reactions, often involving the generation of radicals through anodic oxidation or cathodic reduction. researchgate.net A cyclic voltammetry experiment would reveal the potentials at which the compound can be oxidized or reduced. The aryl moiety is typically the electroactive center. The presence of the electron-donating cyclohexyl group on the phenyl ring would likely make the compound easier to oxidize compared to an unsubstituted phenylsulfonyl derivative. Conversely, the electron-withdrawing sulfonylmorpholine group would make reduction more favorable.

By scanning the potential, a voltammogram would be generated, showing peaks corresponding to oxidation and reduction events. The peak potentials provide quantitative data on the energy required to add or remove electrons, offering insight into the electronic structure of the molecule and its potential to participate in electron transfer reactions. bac-lac.gc.caresearchgate.net

Investigational Therapeutic Potential Based on Preclinical Findings

Discussion of Potential Applications in Medicinal Chemistry (Preclinical)

The morpholine (B109124) heterocycle is a significant scaffold in drug discovery, known for its wide array of pharmacological activities. nih.govresearchgate.net Its inclusion in a molecule can enhance potency and modulate pharmacokinetic properties. nih.gov Compounds incorporating a morpholine ring have been investigated for various therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govnih.gov The presence of the morpholine moiety in 4-((4-Cyclohexylphenyl)sulfonyl)morpholine suggests that it could be a candidate for investigation in these therapeutic areas.

The sulfonyl group, in conjunction with the morpholine ring, forms a sulfonamide-like structure, a common feature in many clinically used drugs. nih.gov This functional group can contribute to the molecule's ability to interact with biological targets. Furthermore, the cyclohexylphenyl group imparts a degree of lipophilicity to the molecule, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile. ontosight.ai

Given the established role of morpholine derivatives in oncology, a primary area of interest for this compound would be as a potential anticancer agent. nih.gov The morpholine core is present in numerous compounds developed for their functions targeting key pathways in cancer progression, such as those involving tyrosine kinases and phosphatidylinositol 3-kinases. researchgate.net

Table 1: Potential Preclinical Research Areas for this compound

| Therapeutic Area | Rationale | Key Molecular Features |

|---|---|---|

| Oncology | Morpholine derivatives have a well-documented history as anticancer agents. nih.govresearchgate.net | Morpholine ring, Sulfonyl group |

| Inflammation | Many morpholine-containing compounds exhibit anti-inflammatory properties. nih.gov | Morpholine ring |

| Infectious Diseases | Certain sulfonamorpholines have been studied for their antimicrobial and antiviral activities. ontosight.ai | Sulfonamorpholine core |

Conceptual Framework for Further Preclinical Development

A conceptual framework for the preclinical development of this compound would logically commence with a series of in vitro studies to ascertain its biological activity profile. Initial screening could involve a panel of human cancer cell lines to evaluate its cytotoxic or cytostatic effects.

Subsequent steps would focus on elucidating the mechanism of action. Given that many morpholine-containing anticancer agents target specific enzymes, enzymatic assays would be a crucial component of the preclinical investigation. researchgate.net For instance, assessing the compound's inhibitory activity against a panel of kinases relevant to cancer cell proliferation and survival would be a rational starting point.

Should promising in vitro activity be identified, the next phase would involve preclinical models. nih.gov This could begin with 3D cell culture models, such as organoids, which more closely mimic the tumor microenvironment. nih.gov If the compound demonstrates efficacy in these models, further evaluation in animal models would be warranted to assess its in vivo antitumor activity, pharmacokinetic properties, and preliminary safety profile. nih.gov

Table 2: Conceptual Preclinical Development Pipeline

| Stage | Key Activities | Objectives |

|---|---|---|

| In Vitro Screening | - Cell viability assays (various cancer cell lines)- Enzymatic assays (e.g., kinase inhibition) | - Identify potential anticancer activity- Elucidate mechanism of action |

| Advanced In Vitro Models | - 3D cell culture (spheroids, organoids) | - Evaluate efficacy in a more physiologically relevant context |

| In Vivo Studies | - Xenograft or patient-derived xenograft (PDX) models in rodents | - Assess in vivo antitumor efficacy- Determine pharmacokinetic profile |

| Mechanism of Action Studies | - Western blotting, gene expression analysis | - Confirm target engagement and downstream signaling effects |

Research into Multidrug Resistance Reversal Strategies

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.gov These transporters actively efflux a wide range of anticancer drugs from the cell, reducing their intracellular concentration and thereby their efficacy.

Preclinical investigations in this area would involve cell-based assays using cancer cell lines that overexpress P-gp and are resistant to conventional chemotherapeutic agents. The ability of this compound to sensitize these resistant cells to drugs like paclitaxel (B517696) or doxorubicin (B1662922) would be a key indicator of its potential in this context. Further studies could explore its direct interaction with P-gp and its effect on the transporter's ATPase activity.

Table 3: Investigational Strategy for Multidrug Resistance Reversal

| Experimental Approach | Purpose | Expected Outcome |

|---|---|---|

| Chemosensitization Assays | To determine if the compound can restore the cytotoxicity of standard chemotherapeutic drugs in resistant cancer cells. | Increased cell death in resistant cells when co-administered with a chemotherapy agent. |

| Drug Accumulation Studies | To measure the intracellular concentration of a fluorescent P-gp substrate (e.g., rhodamine 123) in the presence of the compound. | Increased intracellular fluorescence, indicating inhibition of P-gp-mediated efflux. |

| ATPase Activity Assays | To assess the effect of the compound on the ATP hydrolysis activity of P-gp, which is essential for its function. | Modulation of P-gp's ATPase activity, suggesting direct interaction. |

Future Research Directions and Unexplored Areas

Derivatization Towards Enhanced Potency and Selectivity

The morpholine (B109124) ring is a versatile and privileged pharmacophore in medicinal chemistry, known for its ability to modulate pharmacokinetic properties and interact with biological targets. nih.gov Future research on 4-((4-cyclohexylphenyl)sulfonyl)morpholine should focus on systematic derivatization to improve its potency and selectivity for specific biological targets. The morpholine moiety is a key component in many approved drugs, often contributing to improved metabolic stability and solubility. nih.govnih.gov

Strategic modifications could include:

Substitution on the Cyclohexyl Ring: Introducing various functional groups (e.g., hydroxyl, amino, carboxyl groups) on the cyclohexyl ring could lead to new interactions with target proteins and potentially enhance binding affinity.

Modification of the Phenyl Ring: Altering the substitution pattern or introducing heteroatoms into the phenyl ring could modulate the electronic properties of the molecule, influencing its target engagement.

Bioisosteric Replacement of the Morpholine Ring: Replacing the morpholine ring with other heterocyclic systems (e.g., thiomorpholine, piperazine) could fine-tune the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for its pharmacokinetic profile. nih.gov

These derivatization strategies, guided by structure-activity relationship (SAR) studies, could lead to the identification of analogs with superior therapeutic profiles. nih.gov

Exploration of Novel Molecular Targets

While the initial biological activity of this compound may be known, a comprehensive exploration of its molecular targets is a critical area for future investigation. The morpholine scaffold is present in compounds targeting a wide array of proteins, including kinases, receptors, and enzymes. nih.govacs.org Therefore, it is plausible that this compound and its derivatives could interact with multiple, potentially novel, cellular targets.

Future research should employ a combination of computational and experimental approaches to identify these targets:

Computational Target Prediction: Using transcriptomics and machine learning algorithms to predict potential protein targets based on the compound's structure and its induced gene expression changes in cells. nih.gov

Activity-Based Protein Profiling (ABPP): This chemical proteomics technique can be used to identify the direct cellular targets of the compound by using a tagged version of the molecule to "fish out" its binding partners from cell lysates. nih.gov

Phenotypic Screening: Testing the compound across a diverse range of cell-based assays representing different disease states can uncover unexpected therapeutic activities, which can then be followed by target deconvolution studies.

The identification of novel molecular targets would not only elucidate the mechanism of action of this compound but could also open up new therapeutic applications. nih.govcancer.gov

Advanced In Vitro and Non-Human In Vivo Pharmacokinetic and Metabolism Research

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental for its development as a drug candidate. mdpi.com Future research must involve a detailed investigation of the pharmacokinetic and metabolic profile of this compound. The morpholine ring itself is known to influence the pharmacokinetic profile and brain permeability of compounds. nih.govacs.org

Key experimental studies should include:

In Vitro Metabolic Stability: Incubating the compound with liver microsomes and hepatocytes from different species (including human) to determine its metabolic rate and identify the primary metabolic pathways. mdpi.commdpi.comnih.gov This helps in predicting its clearance and potential for drug-drug interactions.

Metabolite Identification: Utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the structures of metabolites formed during in vitro and in vivo studies. mdpi.comnih.gov

Plasma Protein Binding: Determining the extent to which the compound binds to plasma proteins, as this affects its distribution and availability to act on its target. mdpi.com

Non-Human In Vivo Pharmacokinetics: Conducting studies in animal models (e.g., rodents) to determine key pharmacokinetic parameters such as bioavailability, half-life, and clearance after oral and intravenous administration. mdpi.com

These studies will provide essential data to assess the compound's drug-like properties and guide further optimization. mdpi.com

Development of Novel Synthetic Routes with Improved Efficiency or Sustainability

The advancement of green chemistry principles has transformed pharmaceutical synthesis, emphasizing the need for environmentally friendly and efficient processes. jocpr.commdpi.com Future research should focus on developing novel synthetic routes for this compound that are more sustainable and cost-effective than traditional methods. researchgate.net

Areas for exploration include:

Use of Greener Solvents: Replacing hazardous organic solvents with safer alternatives like water, supercritical CO2, or bio-based solvents. jocpr.com

Catalytic Methods: Employing biocatalysis or heterogeneous catalysis to improve reaction efficiency and reduce waste, often under milder reaction conditions. jddhs.com

Energy-Efficient Techniques: Investigating methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.comjddhs.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. jocpr.com

A recent study reported a simple, high-yielding, one or two-step, redox-neutral protocol for synthesizing various morpholines from 1,2-amino alcohols using inexpensive reagents, highlighting a move towards more efficient and environmentally benign methodologies. chemrxiv.org Adopting such green chemistry approaches would not only reduce the environmental impact of synthesis but also potentially lower production costs. jddhs.comejcmpr.com

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Sulfonylmorpholines

The integration of Artificial Intelligence (AI) and Machine Learning (ML) has the potential to revolutionize pharmaceutical research by significantly reducing the time and cost associated with developing new drugs. mednexus.orgijirt.org These technologies can be applied to the study of this compound and other sulfonylmorpholines to accelerate the discovery and optimization process.

Future applications of AI and ML could include:

Predictive Modeling: Developing ML models to predict the biological activity, physicochemical properties, and ADME profiles of novel derivatives, thereby prioritizing the synthesis of the most promising compounds. jsr.orgnih.gov

De Novo Drug Design: Using generative AI models to design novel sulfonylmorpholine structures with optimized properties for specific biological targets. nih.gov

Target Identification and Validation: Analyzing large biological datasets to identify and validate novel molecular targets for this class of compounds. nih.gov

Synthesis Planning: Employing AI to devise novel and efficient synthetic routes, potentially uncovering more sustainable or cost-effective manufacturing processes. ijirt.org

By leveraging vast datasets and advanced algorithms, AI and ML can help navigate the complexities of drug discovery, leading to more efficient and successful development of therapeutic agents based on the sulfonylmorpholine scaffold. mednexus.orgnih.gov

Q & A

Q. Intermediate

- Agar diffusion assays : Measure inhibition zones against multidrug-resistant (MDR) strains like Acinetobacter baumannii. For example, derivatives showed zones of 16–22 mm at 100 µM concentrations .

- MIC determination : Broth microdilution to quantify minimum inhibitory concentrations, focusing on Gram-negative pathogens due to sulfonyl amides' activity against efflux pump mechanisms .

How can QSAR models guide the structural optimization of sulfonyl morpholine derivatives for enhanced activity?

Q. Advanced

- Consensus QSAR modeling : Combine regression models (q = 0.66–0.79) to predict anti-bacterial activity. Virtual screening of derivatives with substituents like isoxazole or cyclopentene can prioritize synthesis targets .

- Descriptor analysis : Focus on lipophilicity (logP), electron-withdrawing groups on the phenyl ring, and steric effects of the cyclohexyl group to improve membrane permeability .

What strategies address discrepancies between computational predictions and experimental bioactivity data?

Q. Advanced

- Cross-validation : Validate QSAR models with external test sets to reduce overfitting. For example, discrepancies in predicted vs. observed MICs may arise from unaccounted steric hindrance .

- Structural dynamics : Molecular dynamics simulations (e.g., GROMACS) can assess conformational flexibility of the sulfonyl group under physiological conditions, refining docking predictions .

What in silico methods predict the pharmacokinetic properties of this compound?

Q. Advanced

- ADMET profiling : Use tools like SwissADME to estimate logP (~3.2), aqueous solubility (LogS = −4.1), and CYP450 interactions. The morpholine ring enhances solubility but may reduce blood-brain barrier penetration .

- Molecular docking : Target enzymes like dihydrofolate reductase (DHFR) in A. baumannii to assess binding affinity (e.g., Glide SP scores) .

How to design SAR studies focusing on the sulfonyl and morpholine groups?

Q. Intermediate

- Sulfonyl modifications : Replace the cyclohexyl group with halogenated or electron-deficient aryl rings to enhance electrophilicity and target engagement .

- Morpholine substitution : Introduce methyl or ethyl groups to the morpholine nitrogen to evaluate steric effects on activity .

What analytical techniques resolve stability issues under varying pH and temperature?

Q. Advanced

- HPLC-MS stability assays : Monitor degradation products at pH 1–13 and 40–60°C. Sulfonyl bonds are prone to hydrolysis under acidic conditions, requiring lyophilization for long-term storage .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>180°C) to optimize storage conditions .

How to investigate the mechanism of action against bacterial targets?

Q. Advanced

- Enzyme inhibition assays : Test inhibition of bacterial DHFR or β-lactamase using fluorometric substrates (e.g., NADPH depletion for DHFR) .

- Transcriptomic profiling : RNA-seq of treated A. baumannii to identify downregulated efflux pump genes (e.g., adeB) .

What spectroscopic methods determine electronic properties of the sulfonyl group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.